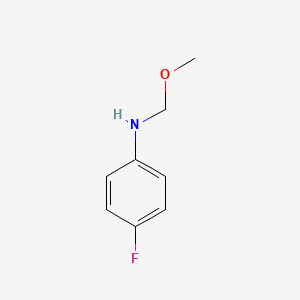
4-fluoro-N-(methoxymethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-(methoxymethyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl group. This compound is characterized by the presence of a fluorine atom at the para position and a methoxymethyl group attached to the nitrogen atom of the aniline structure. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(methoxymethyl)aniline can be achieved through several methods. One common method involves the methylation of 4-fluoroaniline using formaldehyde and sulfuric acid as a solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C. The methylation solution is then neutralized using ammonium hydroxide and an organic solvent, followed by crystallization and drying to obtain the refined product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-fluoro-N-(methoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-fluoro-N-(methoxymethyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-fluoro-N-(methoxymethyl)aniline involves its interaction with specific molecular targets and pathways. The methoxymethyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially affecting their activity. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-fluoroaniline: A precursor to 4-fluoro-N-(methoxymethyl)aniline, used in similar applications.
4-methoxyaniline: Lacks the fluorine atom, resulting in different reactivity and applications.
4-fluoro-N-methylaniline: Similar structure but with a methyl group instead of a methoxymethyl group
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methoxymethyl group, which confer distinct electronic and steric properties. These features make it a valuable compound in various chemical reactions and applications.
Propiedades
Número CAS |
129367-43-7 |
|---|---|
Fórmula molecular |
C8H10FNO |
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
4-fluoro-N-(methoxymethyl)aniline |
InChI |
InChI=1S/C8H10FNO/c1-11-6-10-8-4-2-7(9)3-5-8/h2-5,10H,6H2,1H3 |
Clave InChI |
QQVVWEDILJQZGL-UHFFFAOYSA-N |
SMILES canónico |
COCNC1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


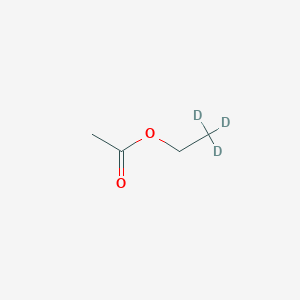
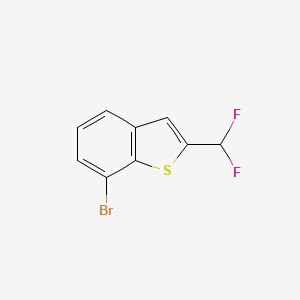
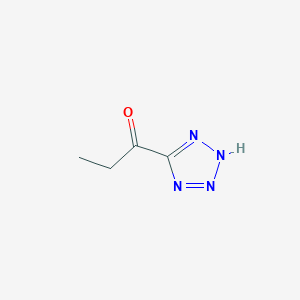
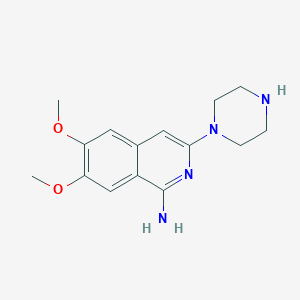
![(3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol](/img/structure/B13445706.png)
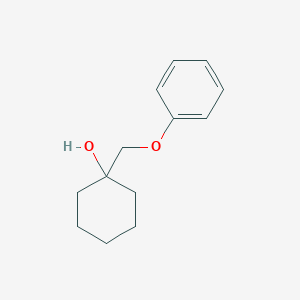
![[3R-[3A,4A,5B(R*)]]-5-(1-Carboxy-1-phosphonoethoxy)-4-hydroxy-3-(phosphonooxy)-1-cyclohexene-1-carboxylic acid](/img/structure/B13445712.png)
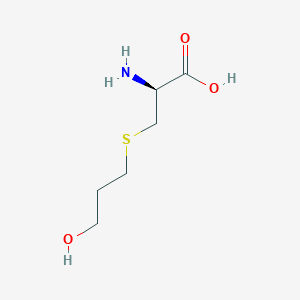

amino]butanedioic acid](/img/structure/B13445726.png)
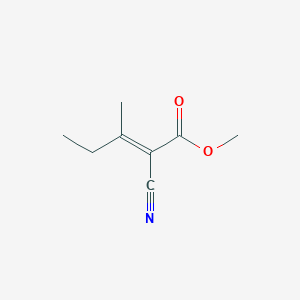
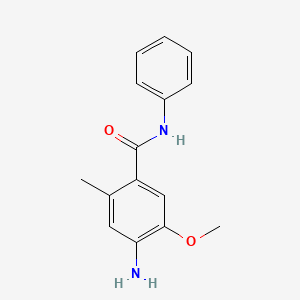
![(NE)-N-(furo[3,2-b]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B13445759.png)
![8-(1,1-Dimethylethyl)-N,N-diethyl-1,4-dioxaspiro[4.5]decane-2-methanamine](/img/structure/B13445767.png)
